![molecular formula C10H13NO2 B1488751 3-Methyl-2-(pyridin-3-yl)butanoic acid CAS No. 699527-72-5](/img/structure/B1488751.png)
3-Methyl-2-(pyridin-3-yl)butanoic acid
Overview
Description
“3-Methyl-2-(pyridin-3-yl)butanoic acid” is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Methyl-2-(pyridin-3-yl)butanoic acid” is 1S/C10H13NO2/c1-7(2)9(10(12)13)8-4-3-5-11-6-8/h3-7,9H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Methyl-2-(pyridin-3-yl)butanoic acid” is a powder that is stored at room temperature .Scientific Research Applications
Anticonvulsant and Antinociceptive Activity
A study focused on synthesizing new hybrid molecules derived from 3-methyl-butanoic acids as potential anticonvulsants, demonstrating significant anticonvulsant and antinociceptive activities in preclinical models. These compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, along with the six-Hertz (6Hz) model of pharmacoresistant limbic seizures, showing promising results for the development of new antiepileptic drugs (AEDs) (Kamiński et al., 2016).
Crystal Structure Analysis
Research into the crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid provides foundational knowledge for the design and synthesis of novel compounds with potential therapeutic applications. The detailed study of its crystallographic characteristics underpins the understanding of molecular interactions and reactivity, which is crucial for medicinal chemistry and drug design (Yin‐Qiu Liu et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-methyl-2-pyridin-3-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9(10(12)13)8-4-3-5-11-6-8/h3-7,9H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDCKGIFVNLHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyridin-3-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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